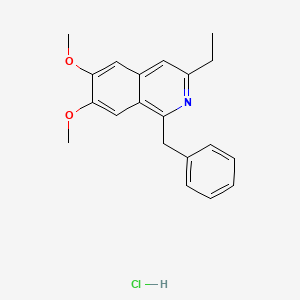
Moxaverine hydrochloride
Overview
Description
Moxaverine hydrochloride is a type of PDE inhibitors drug . It has been shown to increase ocular blood flow in patients with age-related macular degeneration, primary open angle glaucoma, and to increase choroidal and retrobulbar blood flow in elderly patients with eye diseases associated with hypo-perfusion .
Molecular Structure Analysis
This compound has a molecular formula of C20H22ClNO2 . The InChIKey is DULZSDGCXSLVAQ-UHFFFAOYSA-N . The Canonical SMILES is CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.8 g/mol . It forms crystals from ethanol, and is soluble in hot water, hot alcohol, and many other organic solvents. It is very sparingly soluble in cold water .
Scientific Research Applications
Tissue Distribution in the Eye
Moxaverine hydrochloride (MOX) has been studied for its distribution and penetration in the rabbit eye. Topical delivery of MOX resulted in high concentrations in the cornea and conjunctiva, and significant amounts in the retina. This indicates the feasibility of using MOX topically for drug delivery to posterior regions of the eye, without causing high plasma levels. The lipophilic nature of MOX might contribute to its high apparent permeability coefficient across corneal epithelial cell layers, suggesting its potential for ocular drug delivery (Becker et al., 2005).
Penetration Behavior for Ocular Drug Delivery
Another study focused on MOX's penetration behavior in the eye, aiming to establish a simple test system for screening new therapeutic entities for ocular penetration. The findings revealed that after topical application, MOX could achieve high drug amounts in the posterior part of the eye. The rabbit cornea did not represent a critical barrier for MOX penetration, making local ocular administration of MOX a promising therapeutic approach (Becker, 2006).
Effect on Ocular Blood Flow
Studies have investigated the effect of MOX on ocular blood flow. It was found that orally administered MOX did not significantly increase ocular blood flow in young healthy subjects, contrasting with previous findings where parenteral administration led to a significant increase in choroidal blood flow. This suggests the route of administration might influence MOX's effectiveness in altering ocular blood flow (Schmidl et al., 2013).
Mechanism of Action
Target of Action
Moxaverine hydrochloride is a phosphodiesterase inhibitor . It primarily targets phosphodiesterase enzymes, which play a crucial role in signal transduction processes in cells .
Mode of Action
This compound exerts its therapeutic effects through the inhibition of phosphodiesterase enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . This increase in cAMP levels results in a series of intracellular events that ultimately lead to vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting phosphodiesterase and increasing cAMP levels, this compound affects various downstream effects such as vasodilation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the dilation of blood vessels . This vasodilation effect can increase blood flow in various regions of the body, including the ocular region . For instance, this compound has been shown to increase ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age and the presence of other medical conditions, can also influence the drug’s action and efficacy .
properties
IUPAC Name |
1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14;/h5-9,11-13H,4,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULZSDGCXSLVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10539-19-2 (Parent) | |
| Record name | Moxaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80151342 | |
| Record name | Moxaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163-37-7 | |
| Record name | Isoquinoline, 3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-ethyl-6,7-dimethoxyisoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R0I0E99CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the distribution of Moxaverine hydrochloride in the eye after topical administration?
A1: Research using a rabbit model demonstrated that topical application of this compound leads to its presence in various eye tissues. High concentrations were observed in the cornea and conjunctiva, with significant amounts also detected in the retina. Interestingly, despite the high concentrations in ocular tissues, plasma levels remained low, indicating a potential for targeted ocular delivery. []
Q2: Does the cornea present a significant barrier to this compound penetration?
A2: Studies suggest that the corneal epithelium does not significantly hinder the penetration of this compound into the eye. This is supported by both in vivo rabbit studies [] and in vitro experiments using rabbit corneal epithelial cell cultures. [] The high apparent permeability coefficient calculated in these studies, attributed to the lipophilic nature of this compound, further supports its ability to cross the corneal barrier. []
Q3: Are there reliable in vitro models for studying this compound penetration into the eye?
A3: Several in vitro models using human corneal epithelial cells have been explored as alternatives to animal testing for assessing ocular permeability of drugs like this compound. While some models like the SkinEthic reconstituted human corneal epithelium showed limitations in differentiating compound permeability, others like the Clonetics system and the HCE-T cell line demonstrated good correlation with ex vivo human and rabbit corneas. [, ]
Q4: How does this compound interact with red blood cells under stress conditions?
A4: this compound exhibits protective effects on red blood cells exposed to hyperosmolarity and lactacidosis, conditions potentially found in areas of low oxygen supply within the body. [] The compound helps maintain the normal discoid shape of red blood cells and improves their micro-rheological performance, as assessed by their ability to pass through microsieves. [] This suggests a potential role of this compound in preserving red blood cell function under challenging physiological conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)





![7-[(2,3-Dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1677357.png)
![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)

